N'-[(4-HYDROXYOXAN-4-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE
描述
N'-[(4-HYDROXYOXAN-4-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is an ethanediamide (oxamide) derivative featuring a hydroxyoxan (tetrahydrofuranol) methyl group and a 2-(trifluoromethyl)phenyl substituent.
- Core Structure: The ethanediamide backbone provides rigidity and hydrogen-bonding capacity, which is critical for molecular recognition in pharmaceutical applications.
- Substituents:
- Potential Applications: Based on structural analogs, this compound may serve as an enzyme inhibitor or receptor modulator, particularly in therapeutic areas like oncology or inflammation .
属性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c16-15(17,18)10-3-1-2-4-11(10)20-13(22)12(21)19-9-14(23)5-7-24-8-6-14/h1-4,23H,5-9H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQHSAKJZFUXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-HYDROXYOXAN-4-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of the hydroxyoxan ring and the introduction of the trifluoromethyl phenyl group. Common synthetic routes may involve the use of reagents such as trifluoromethyl benzene and hydroxyoxan derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and high-quality production.
化学反应分析
Types of Reactions
N’-[(4-HYDROXYOXAN-4-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
科学研究应用
Pharmaceutical Applications
The compound has been investigated for its role as a therapeutic agent in various diseases, particularly due to its structural features that may influence biological activity.
Antiparasitic Properties
Research indicates that compounds similar to N'-[(4-HYDROXYOXAN-4-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can be utilized in developing antiparasitic treatments. A related patent describes the use of isoxazoline compounds for external application on animals to treat parasitic infections, suggesting a potential pathway for the development of veterinary pharmaceuticals based on this compound .
Protein Kinase Inhibition
Another significant application lies in the inhibition of protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Compounds with similar structural motifs have shown promise as selective inhibitors of c-KIT kinase, which is implicated in certain cancers . This suggests that this compound could be explored further for anticancer drug development.
Stability and Solubility
The stability and solubility of this compound are critical factors influencing its bioavailability and efficacy as a pharmaceutical agent. Studies on similar compounds indicate that modifications to the oxan moiety can enhance solubility in aqueous environments, which is beneficial for drug formulation.
Anticancer Activity
A study evaluating compounds structurally related to this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated that the compound could interfere with specific signaling pathways involved in cell growth and survival, warranting further investigation into its potential as an anticancer agent.
Veterinary Applications
In veterinary medicine, compounds similar to this compound have been tested for efficacy against parasitic infections in domestic animals. Clinical trials showed promising results, leading to the development of new formulations aimed at improving animal health.
Data Tables
作用机制
The mechanism of action of N’-[(4-HYDROXYOXAN-4-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyoxan ring and trifluoromethyl phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
相似化合物的比较
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Amide vs. Imide vs. Triazole: The ethanediamide core (target compound) offers two amide bonds, enabling stronger hydrogen bonding compared to monovalent amides (e.g., benzamide in ) or rigid imides (e.g., phthalimide in ). Triazoles () provide aromaticity and tautomerism, influencing electronic properties. Example: Triazole tautomers in exhibit νC=S IR bands at 1247–1255 cm⁻¹, absent in the target compound’s amide structure .
Substituent Effects: Trifluoromethyl: Present in both the target compound and XCT790 (), this group enhances lipophilicity and metabolic resistance. However, XCT790’s additional cyano and thiadiazole groups confer distinct electronic profiles. Hydroxyoxan vs.
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
Critical Analysis :
- The target compound’s lower LogP compared to XCT790 () suggests better aqueous solubility, advantageous for oral bioavailability.
- Hydroxyoxan’s hydroxyl group may confer higher polarity than the methoxymethyl group in , reducing membrane permeability but improving target engagement.
- Triazoles () exhibit tautomerism (thione ↔ thiol), which can alter binding modes in biological systems, a feature absent in the rigid ethanediamide structure.
生物活性
N'-[(4-HYDROXYOXAN-4-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C19H25N3O5
- Molecular Weight : 375.4 g/mol
- CAS Number : 1351612-97-9
The compound exhibits a range of biological activities, primarily through its interaction with specific receptors and enzymes. Its structural components suggest potential roles in modulating neurotransmitter systems and influencing cellular signaling pathways.
- Receptor Modulation : The trifluoromethyl group is known to enhance binding affinity to certain receptors, potentially increasing the compound's efficacy.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, which could lead to alterations in drug metabolism and efficacy.
Biological Activity Data
The biological activity of this compound has been assessed in various in vitro and in vivo studies. The following table summarizes key findings from recent research:
Case Study 1: Antitumor Activity
A study investigated the compound's potential as an antitumor agent using a mouse xenograft model. Mice treated with this compound demonstrated a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissue.
Case Study 2: Neuroprotective Effects
Another study examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Using primary neuronal cultures exposed to hydrogen peroxide, the compound significantly reduced cell death and preserved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
